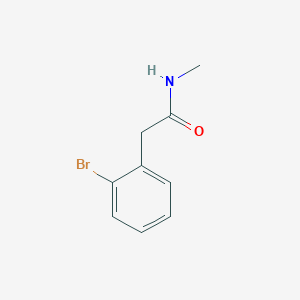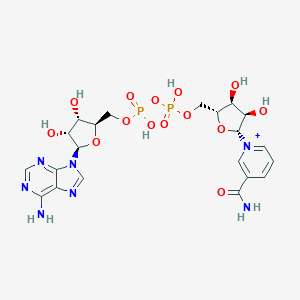
4-Methoxy-2-(methoxymethoxy)benzaldehyde
Übersicht
Beschreibung
“4-Methoxy-2-(methoxymethoxy)benzaldehyde” is a chemical compound with the molecular formula C10H12O4 . It has a molecular weight of 196.2 .
Molecular Structure Analysis
The InChI code for “4-Methoxy-2-(methoxymethoxy)benzaldehyde” is1S/C10H12O4/c1-12-7-14-10-5-9 (13-2)4-3-8 (10)6-11/h3-6H,7H2,1-2H3 . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“4-Methoxy-2-(methoxymethoxy)benzaldehyde” has a molecular weight of 196.2 . Its exact mass and monoisotopic mass are 196.073563 Da . It has a complexity of 128 . The compound has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 4 rotatable bond count .Wissenschaftliche Forschungsanwendungen
1. Linkers in Solid Phase Organic Synthesis
4-Methoxy-2-(methoxymethoxy)benzaldehyde and related compounds have been investigated for their use as linkers in solid phase organic synthesis. For example, electron-rich benzaldehyde derivatives, similar in structure, have been successfully utilized to create secondary amines, which are then converted to other derivatives like ureas, sulfonamides, aryl amides, and alkyl amides (Swayze, 1997).
2. Synthesis and Properties of Aluminum and Zinc Quinolates
In a study focusing on the synthesis and properties of aluminum and zinc quinolates, a compound structurally similar to 4-Methoxy-2-(methoxymethoxy)benzaldehyde was used. These compounds exhibited high thermal stability and improved processability. They were also noted for their blue-green photoluminescence, which is significant in material science applications (Barberis & Mikroyannidis, 2006).
3. Kinetics of Oxidation Reactions
The kinetics and mechanism of oxidation reactions involving methoxy-substituted benzaldehydes, which include compounds structurally related to 4-Methoxy-2-(methoxymethoxy)benzaldehyde, have been studied. These studies provide insights into the formation of carboxylic acids from benzaldehydes and their reaction mechanisms (Malik, Asghar, & Mansoor, 2016).
4. Nonlinear Optical Properties
4-Methoxy-2-(methoxymethoxy)benzaldehyde and its derivatives have been explored for their nonlinear optical properties. For instance, vanillin, a closely related compound, was found to be an excellent candidate for second harmonic generation, useful in ultra-violet and near-infrared wavelength regions (Singh, Singh, Singh, & Singh, 2001).
5. Molecular Structure and Spectral Studies
Comparative analyses of molecular structures and vibrational spectral studies have been conducted on benzaldehyde derivatives, including compounds similar to 4-Methoxy-2-(methoxymethoxy)benzaldehyde. These studies focus on understanding the chemical and physical properties of these compounds, which are crucial for various applications in chemistry and material science (Yadav, Sharma, & Kumar, 2018).
Eigenschaften
IUPAC Name |
4-methoxy-2-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-7-14-10-5-9(13-2)4-3-8(10)6-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCXYLBDGWBBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327940 | |
| Record name | 4-methoxy-2-(methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(methoxymethoxy)benzaldehyde | |
CAS RN |
124555-63-1 | |
| Record name | 4-methoxy-2-(methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)







